
4-Chloro-2-fluoro-3'-piperidinomethyl benzophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Chloro-2-fluoro-3’-piperidinomethyl benzophenone” is a chemical compound with the CAS Number: 898793-46-9 . It has a molecular weight of 331.82 and its IUPAC name is (4-chloro-2-fluorophenyl) [3- (1-piperidinylmethyl)phenyl]methanone .
Molecular Structure Analysis
The molecular formula of “4-Chloro-2-fluoro-3’-piperidinomethyl benzophenone” is C19H19ClFNO . The InChI code for this compound is 1S/C19H19ClFNO/c20-16-7-8-17 (18 (21)12-16)19 (23)15-6-4-5-14 (11-15)13-22-9-2-1-3-10-22/h4-8,11-12H,1-3,9-10,13H2 .科学的研究の応用
Synthesis and Chemical Transformations
Synthesis of Benzophenone Derivatives
Benzophenone derivatives, including those with fluoro and chloro substituents, have been synthesized for various applications. One study presents a short synthesis process for a chloro-fluoro benzophenone derivative, highlighting its potential for industrial-scale production (Karrer, Meier, & Pascual, 2000).
Antimicrobial and Detoxifying Properties
Benzophenone derivatives, including chloro and fluoro benzophenones, have been incorporated into cotton fabrics, showing antimicrobial activity and pesticide degradation ability under UV irradiation. This suggests their potential in developing functional textiles with enhanced properties (Hong & Sun, 2008).
Chemical Reaction Studies
The reactivity of fluoro-substituted compounds, including those with piperidine, has been explored in various chemical contexts. One study investigates the reaction dynamics of 2-fluorotropone with piperidine, offering insights into the unique chemical behaviors of such compounds (Pietra & Cima, 1971).
Medical and Biological Applications
Antiproliferative Activity
Benzophenones with fluoro and chloro substituents have shown significant antiproliferative activity against cancer cells. Compounds with these groups have been evaluated for their ability to activate DNA fragmentation in cancer cells, indicating potential therapeutic applications in oncology (Al‐Ghorbani et al., 2016).
Antitubercular Activities
Certain benzophenone derivatives have demonstrated notable antitubercular activities. Research indicates that compounds with cyclopropyl methanols synthesized from chloro-fluorobutyrophenone show promise in treating tuberculosis (Bisht et al., 2010).
Anti-Inflammatory Properties
Novel carboxamide and thioamide derivatives of benzophenone have been synthesized and evaluated for anti-inflammatory activity. These derivatives, which include chloro and fluoro groups, have demonstrated significant potential in reducing inflammation (Vinaya et al., 2009).
Environmental and Polymer Chemistry
Transformation in Water Treatment
The transformation pathways of benzophenone compounds during chlorination disinfection processes have been studied. These transformations can lead to the formation of toxic by-products, underlining the importance of understanding chemical changes in environmental contexts (Liu et al., 2016).
Development of Proton Exchange Membranes
Multiblock copolymers of sulfonated poly(benzophenone) derivatives, including those with chloro and fluoro groups, have been synthesized for use in proton exchange membranes. These copolymers show promising properties for applications in fuel cells and other energy-related technologies (Ghassemi, Ndip, & McGrath, 2004).
特性
IUPAC Name |
(4-chloro-2-fluorophenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFNO/c20-16-7-8-17(18(21)12-16)19(23)15-6-4-5-14(11-15)13-22-9-2-1-3-10-22/h4-8,11-12H,1-3,9-10,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMZHBYDGMVKPID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643159 |
Source


|
| Record name | (4-Chloro-2-fluorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-fluoro-3'-piperidinomethyl benzophenone | |
CAS RN |
898793-46-9 |
Source


|
| Record name | Methanone, (4-chloro-2-fluorophenyl)[3-(1-piperidinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898793-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Chloro-2-fluorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-trifluoromethylbenzophenone](/img/structure/B1325579.png)
![4-Bromo-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone](/img/structure/B1325580.png)
![2-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone](/img/structure/B1325581.png)
![3-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-5-fluorobenzophenone](/img/structure/B1325582.png)
![2,4-Difluoro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1325584.png)
![3,4-Difluoro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1325585.png)
![3,5-Difluoro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1325586.png)
![Ethyl 4-[4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-4-oxobutyrate](/img/structure/B1325587.png)





